molecular formula C12H16N4O2S2 B6436301 N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide CAS No. 2549013-68-3

N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide

Cat. No.: B6436301
CAS No.: 2549013-68-3
M. Wt: 312.4 g/mol
InChI Key: OARAVJOBQJPOTH-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide (CAS 2549013-68-3) is a heterocyclic sulfonamide derivative of significant interest in medicinal chemistry and anticancer drug discovery . This compound features a thieno[2,3-d]pyrimidine core, a privileged scaffold in drug design that is frequently associated with potent biological activities, particularly kinase inhibition . With a molecular formula of C12H16N4O2S2 and a molecular weight of 312.41 g/mol, it possesses predicted physical properties including a density of 1.46±0.1 g/cm³ and a boiling point of 502.1±60.0 °C . Compounds based on the thieno[2,3-d]pyrimidine structure have demonstrated remarkable potential as multitargeted antitumor agents . Research on similar analogs shows they can exhibit high potency against a range of cancer cell lines, with activities in the nanomolar range, and can effectively inhibit key enzymes in de novo purine biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) . Furthermore, this structural class is designed for selective uptake by folate receptors (FRs) over the reduced folate carrier (RFC), a feature that can enhance tumor selectivity and reduce dose-limiting toxicities, offering a promising strategy to overcome drug resistance . This product is intended for research purposes as a key intermediate or building block in the synthesis and development of novel therapeutic agents . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can request exclusive data and the latest pricing upon inquiry.

Properties

IUPAC Name

N-methyl-N-(1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S2/c1-15(20(2,17)18)9-3-5-16(7-9)11-10-4-6-19-12(10)14-8-13-11/h4,6,8-9H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARAVJOBQJPOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=C3C=CSC3=NC=N2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Thieno[2,3-d]Pyrimidine Core Construction

The thieno[2,3-d]pyrimidine scaffold forms the central heterocyclic framework of the target compound. Source describes a robust two-step synthesis starting from thiophene ester 2 and isonicotinonitrile 3 (Scheme 1). Under HCl catalysis, these precursors undergo cyclocondensation to yield pyrimidinone 4 in 83% yield, followed by chlorination with Vilsmeier reagent (POCl₃/DMF) to generate 4-chloro intermediate 5a (98% yield) . This intermediate serves as a versatile building block for subsequent nucleophilic substitutions.

Alternative routes from Source utilize triazole derivatives as starting materials. For example, treatment of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1 ) with n-BuLi and propionitrile (2 ) produces racemic alcohol 3 , which is resolved using camphor derivative 4 to achieve enantiomeric excess >99% . While this method is effective for introducing chirality, the thienopyrimidine route from Source offers higher scalability for industrial applications.

Functionalization of the Pyrrolidine Sulfonamide Moiety

The pyrrolidine sulfonamide subunit requires precise modification to ensure correct stereochemistry and reactivity. Source outlines a Boc-protection strategy for 3-aminopyrrolidine derivatives. Starting with 70 , Boc protection followed by ester reduction yields primary alcohol 71 , which undergoes mesylation and alkylation with piperazine 72 to furnish 73 in 70% yield over four steps . Deprotection with HCl/EtOH and subsequent treatment with triphosgene/dimethylamine installs the methanesulfonamide group.

Critical to this process is the avoidance of N-overalkylation. Source emphasizes the use of potassium carbonate in warm aqueous ethanol during the final alkylation step, achieving 78% yield for analogous structures . Thermodynamic equilibration, as demonstrated in Source for mesylation reactions, ensures regioselectivity when multiple reactive sites are present .

Coupling of Thienopyrimidine and Pyrrolidine Sulfonamide

The union of the two subunits relies on palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Source details a Suzuki-Miyaura coupling between boronate ester 23 and chloropyrimidine 68 using Pd(dppf)Cl₂, yielding 88% of the coupled product . For the target compound, Source proposes a nucleophilic substitution where the pyrrolidine nitrogen attacks the C4 position of 4-chlorothieno[2,3-d]pyrimidine (5a ) under basic conditions .

Optimization data from Source indicate that refluxing ethanol with K₂CO₃ achieves complete conversion within 12 hours, whereas DMF at 100°C reduces reaction time to 4 hours but requires chromatographic purification . The choice of solvent significantly impacts yield: ethanol-based systems favor crystalline products (85–92% purity), while DMF reactions necessitate silica gel chromatography.

Purification and Characterization

Final purification often involves recrystallization or chromatographic methods. Source reports recrystallization from acetonitrile/water mixtures to isolate the hydrochloride salt with >99% purity . For the freebase, Source recommends ethyl acetate/hexanes (1:3) to remove unreacted starting materials .

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for validation. The molecular ion peak at m/z 312.4 ([M+H]⁺) confirms the target structure, while ¹H NMR exhibits characteristic signals:

  • δ 2.01–2.19 (m, 2H, pyrrolidine CH₂)

  • δ 3.28–3.41 (m, 2H, NCH₂)

  • δ 6.55 (br s, 1H, thienopyrimidine H) .

Challenges and Optimization Strategies

Key challenges include regioselectivity during sulfonamide formation and racemization of the pyrrolidine center. Source addresses the former through thermodynamic control: warming a kinetically favored mesylate (153 ) with KOt-Bu shifts the equilibrium to the desired 147 in a 30:1 ratio . Chiral resolution using camphor derivatives, as in Source , mitigates racemization during alcohol synthesis .

Scale-up considerations from Source highlight the use of flow chemistry for exothermic steps (e.g., Vilsmeier chlorination), reducing batch variability and improving safety .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

  • JAK Inhibition :
    • The compound has been identified as a potential inhibitor of Janus Kinase (JAK) pathways, which are critical in the regulation of immune responses and inflammation. JAK inhibitors are being explored for their therapeutic efficacy in autoimmune diseases such as rheumatoid arthritis and psoriasis .
    • A study demonstrated that modifications to similar pyrimidine derivatives resulted in highly selective JAK1 inhibitors with nanomolar potency, indicating that N-methyl-N-(1-{thieno[2,3-d]pyrrolidin-3-yl})methanesulfonamide could be developed further for clinical applications targeting JAK-mediated conditions .
  • Anticancer Activity :
    • Compounds with similar thieno[2,3-d]pyrimidine scaffolds have shown promise in cancer therapy by acting on specific kinases involved in tumor growth and proliferation. Research into the modification of these structures suggests that they can inhibit cancer cell lines effectively, warranting further investigation into N-methyl-N-(1-{thieno[2,3-d]pyrrolidin-3-yl})methanesulfonamide's anticancer properties .
  • Neuroprotective Effects :
    • Preliminary studies indicate that compounds featuring thieno-pyrimidine structures may exhibit neuroprotective effects, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier due to their small molecular size is advantageous for developing therapies aimed at central nervous system disorders .

Table 1: Summary of Research Findings on Thieno[2,3-d]pyrimidine Derivatives

Study ReferenceApplication AreaKey Findings
JAK InhibitionIdentified as a selective JAK1 inhibitor; potential for autoimmune disease treatment.
Cancer TherapyDemonstrated efficacy against various cancer cell lines; potential for new anticancer drugs.
NeuroprotectionSuggested neuroprotective properties; further research needed for CNS applications.

Mechanism of Action

The mechanism of action of N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. Thienopyrimidine derivatives are known to inhibit various enzymes and pathways, such as protein kinases, which play a crucial role in cell proliferation and differentiation . By inhibiting these enzymes, the compound can exert its biological effects, such as anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thienopyrimidine-Based Analogs

Compound: N-methyl-N-[1-(2-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-pyrrolidin-3-yl]-methanesulfonamide

  • Structural Differences: Thienopyrimidine ring substitution: 2-methyl and 4-morpholin-4-yl groups. Thieno ring position: [3,2-d] instead of [2,3-d]. Additional methylene linker between pyrrolidine and thienopyrimidine.
  • Synthesis : Reacted with 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole via Suzuki coupling, followed by silica purification .
  • Implications : The morpholine group improves solubility, while the methyl substituent may enhance metabolic stability.

Fluorinated Pyrazolopyrimidine Derivatives

Compound: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide

  • Structural Differences: Pyrazolo[3,4-d]pyrimidine core instead of thienopyrimidine. Fluorinated chromen-2-yl and phenyl groups.
  • Properties :
    • Melting Point: 252–255°C.
    • Molecular Weight: 603.0 g/mol (M⁺+1).
  • Synthesis : Suzuki coupling using 4-(methylsulfonamidomethyl)phenylboronic acid .

Trifluoromethylpyrimidine-Indole Hybrids

Compound: PF-562271 (N-methyl-N-[3-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-trifluoromethylpyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide)

  • Structural Differences :
    • Trifluoromethylpyrimidine core with an indole substituent.
    • Pyridine linker instead of pyrrolidine.
  • Properties: Formula: C₂₁H₂₀F₃N₇O₃S. CAS No.: 717907-75-0.
  • Implications : The trifluoromethyl group increases lipophilicity and kinase selectivity, likely targeting FAK or IGF-1R pathways .

Classical Sulfonamide Derivatives

Compound: N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide

  • Structural Differences :
    • Simpler benzenesulfonamide with pyridine and aniline substituents.
  • Synthesis : Reaction of N²-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride .
  • Implications : Demonstrates historical sulfonamide applications in antibacterial or anti-inflammatory contexts, lacking the advanced heterocyclic complexity of modern analogs.

Comparative Data Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method Notable Properties
Target Compound Thieno[2,3-d]pyrimidine Pyrrolidine, methylsulfonamide Not reported Not specified Likely kinase inhibition
Thieno[3,2-d]pyrimidine Analog Thieno[3,2-d]pyrimidine Morpholine, methyl, methylene linker Not reported Suzuki coupling Enhanced solubility
Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-2-yl, fluoroethyl 603.0 Suzuki coupling High melting point (252–255°C)
Trifluoromethylpyrimidine Pyrimidine-indole hybrid Trifluoromethyl, indole, pyridine linker 515.48 Multi-step coupling High lipophilicity
Classical Sulfonamide Benzenesulfonamide Anilinopyridine, methylbenzene Not reported SNAr reaction Simpler scaffold, broader use

Key Findings and Implications

  • Structural Flexibility: Modifications to the heterocyclic core (e.g., thieno vs. pyrazolo pyrimidine) and substituents (e.g., fluorine, trifluoromethyl) significantly alter bioactivity and pharmacokinetics.
  • Synthesis Trends : Suzuki coupling is prevalent for introducing aryl/heteroaryl groups, enabling rapid diversification .
  • Therapeutic Potential: Fluorinated and trifluoromethylated derivatives show promise in oncology due to enhanced stability and target affinity .

Biological Activity

N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core linked to a pyrrolidine moiety and a methanesulfonamide group. Its molecular formula is C13H19N5O2SC_{13}H_{19}N_{5}O_{2}S with a molecular weight of approximately 299.38 g/mol. The structural characteristics contribute to its interaction with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to N-methyl-N-(1-{thieno[2,3-d]pyrrolidin-3-yl}) exhibit significant anticancer activity. For instance, research on thieno[2,3-d]pyrimidines has shown their ability to inhibit key enzymes involved in cancer cell proliferation.

  • Mechanism of Action : These compounds often target signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Similar thieno[2,3-d]pyrimidines have demonstrated the ability to suppress pro-inflammatory cytokines and inhibit pathways that lead to inflammation.

  • Case Study : A study highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives in reducing inflammation in animal models of arthritis. The compounds were shown to lower levels of TNF-alpha and IL-6, which are critical mediators of inflammation .

Antimicrobial Activity

The compound's biological profile also suggests potential antimicrobial properties. Certain derivatives have been evaluated for their effectiveness against various bacterial strains.

  • Research Findings : A comparative analysis showed that some thieno[2,3-d]pyrimidine derivatives exhibited notable antibacterial activity against Gram-positive bacteria, making them candidates for further development as antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of PI3K/Akt/mTOR signaling
Anti-inflammatorySuppression of TNF-alpha and IL-6
AntimicrobialEffective against Gram-positive bacteria

Q & A

Q. Challenges :

  • Yield Optimization : Intermediate purification (e.g., silica gel chromatography) is critical, as impurities from incomplete cyclization or sulfonylation can reduce yields .
  • Regioselectivity : Ensuring correct substitution on the thienopyrimidine ring requires precise temperature control and catalyst selection (e.g., Pd catalysts for cross-coupling steps) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:
Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., pyrrolidine protons at δ 2.35–3.0 ppm, thienopyrimidine signals at δ 7.5–8.5 ppm) .
  • LC-MS/ESI-MS : Validates molecular weight (e.g., [M+H]+^+ peaks) and purity (≥95% by HPLC) .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm1^{-1}) .

Example : In related thienopyrimidine derivatives, LC-MS data showed [M+H]+^+ = 361.0, with 72% isolated yield after purification .

Advanced: How do structural modifications in the thieno[2,3-d]pyrimidine core influence binding affinity to kinase targets, and what computational methods validate these interactions?

Answer:

  • Modifications :
    • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) at position 2 or 7 enhance kinase inhibition by stabilizing π-π stacking with ATP-binding pockets .
    • Pyrrolidine Optimization : Methyl or fluoro substitutions on pyrrolidine improve target selectivity (e.g., Pan-KRAS inhibitors in showed IC50_{50} < 100 nM) .

Q. Computational Validation :

  • Molecular Docking : Predicts binding poses with kinases like CDK4 or MCL-1 .
  • MD Simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns) .

Example : Thieno[2,3-d]pyrimidin-4-yl hydrazones showed improved CDK4 inhibition (IC50_{50} = 0.8 µM) via optimized hydrogen bonding .

Advanced: How can researchers resolve discrepancies in biological activity data across different assay systems for this compound?

Answer:
Strategies :

  • Orthogonal Assays : Use SPR (surface plasmon resonance) to confirm binding kinetics if cell-based assays show variability .
  • Structural Analysis : Compare X-ray crystallography data of ligand-target complexes to identify assay-specific conformational changes .
  • Proteomic Profiling : Identify off-target interactions (e.g., via kinome-wide screening) that may explain inconsistent IC50_{50} values .

Case Study : Inconsistent MCL-1 inhibition data were resolved by adjusting assay buffer pH to mimic physiological conditions .

Basic: What are the common impurities encountered during synthesis, and how are they addressed chromatographically?

Answer:
Impurities :

  • Unreacted Intermediates : Residual pyrrolidine or thienopyrimidine precursors due to incomplete coupling .
  • Sulfonamide Byproducts : Over-sulfonylation products (e.g., di-sulfonamides) .

Q. Purification :

  • Silica Gel Chromatography : Gradient elution (e.g., 10–100% ethyl acetate/petroleum ether) isolates the target compound .
  • Recrystallization : Ethanol/water mixtures improve purity (>98% for intermediates) .

Example : A related synthesis achieved 85% yield after column chromatography, with LCMS purity of 98.5% .

Advanced: What in vitro and in vivo models are suitable for evaluating this compound's pharmacokinetic profile, based on its structural analogs?

Answer:
In Vitro Models :

  • Hepatic Microsomes : Assess metabolic stability (e.g., t1/2_{1/2} > 60 min suggests low CYP450 susceptibility) .
  • Caco-2 Monolayers : Predict intestinal permeability (Papp_{app} > 1 × 106^{-6} cm/s indicates good absorption) .

Q. In Vivo Models :

  • Xenograft Mice : Evaluate antitumor efficacy (e.g., TGI > 50% at 10 mg/kg) for oncology applications .
  • Pharmacokinetic Studies : Measure plasma half-life (e.g., t1/2_{1/2} = 4–6 h in rodents) and bioavailability (F > 30%) .

Example : Capivasertib, a pyrrolo[2,3-d]pyrimidine analog, showed dose-dependent tumor regression in BRCA-mutant models .

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